molecular formula C13H13NO2 B1642500 Ethyl 2-(isoquinolin-1-yl)acetate

Ethyl 2-(isoquinolin-1-yl)acetate

Numéro de catalogue: B1642500
Poids moléculaire: 215.25 g/mol
Clé InChI: IOQUTNXSFDEEPS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 2-(isoquinolin-1-yl)acetate (CAS 46502-61-8) is an organic compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol. This ester derivative of isoquinoline serves as a versatile synthetic intermediate and valuable building block in organic chemistry and drug discovery. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and this compound is specifically used in the synthesis of more complex molecules with potential biological activity. Research indicates that the isoquinolin-2(1H)-yl-acetamide scaffold, which can be derived from related intermediates, is found in compounds investigated as P2X7 receptor inhibitors, proteasome inhibitors, and Toll-like receptor (TLR) agonists . This compound is typically employed in multicomponent reactions, such as the ammonia-Ugi-4CR, and can be further functionalized through post-transformation reactions like copper-catalyzed annulations to generate diverse polyheterocyclic scaffolds, including isoquinolin-2(1H)-yl-acetamides . These methodologies are crucial for efficiently exploring chemical space and creating libraries of compounds for high-throughput screening in the pursuit of new therapeutic agents. The product requires storage at 2-8°C . This chemical is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Propriétés

Formule moléculaire

C13H13NO2

Poids moléculaire

215.25 g/mol

Nom IUPAC

ethyl 2-isoquinolin-1-ylacetate

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)9-12-11-6-4-3-5-10(11)7-8-14-12/h3-8H,2,9H2,1H3

Clé InChI

IOQUTNXSFDEEPS-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=NC=CC2=CC=CC=C21

SMILES canonique

CCOC(=O)CC1=NC=CC2=CC=CC=C21

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

  • Molecular formula: C₁₃H₁₇NO₂
  • Key differences: The isoquinoline ring is partially hydrogenated to a tetrahydroisoquinoline, increasing saturation and flexibility.
  • Impact : Enhanced solubility in polar solvents due to reduced aromaticity. The molecular weight increases slightly (219.28 g/mol vs. 215.25 g/mol for the parent compound) .
  • Applications : Tetrahydro derivatives are often explored for improved metabolic stability in drug discovery .

Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate

  • Molecular formula : C₂₁H₂₂N₂O₄
  • Key differences: Incorporates a fused benz[de]isoquinoline core, a dioxo group, and a piperidinyl substituent.
  • Structural insights :
    • Crystal structure : Orthorhombic system (Pna2₁) with intermolecular C–H···O interactions, contributing to a high melting point (421 K ) .
    • Molecular weight : 366.41 g/mol , significantly larger than the parent compound.
  • Applications : The piperidinyl group may enhance binding to biological targets, such as kinases or GPCRs .

Ethyl 2-(10,11-dimethoxy-4-oxo-1,3,4,6,7,11b-hexahydro-[1,4]oxazino[3,4-a]isoquinolin-1-yl)acetate

  • Key features: Contains a hexahydro-oxazino-isoquinoline scaffold with dimethoxy and oxo groups.
  • Synthesis : Prepared via TFA-mediated deprotection (52% yield), indicating sensitivity to acidic conditions .

(S)-Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

  • Key differences: Chiral tetrahydroisoquinoline with 6,7-dimethoxy substituents.
  • Impact : Methoxy groups enhance lipophilicity, favoring blood-brain barrier penetration. The (S)-configuration may confer stereoselective interactions with biological targets .

Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate

  • Molecular formula: C₁₃H₁₂FNO₃
  • Key differences: Fluorine substitution at position 7 and a 4-oxoquinoline core.
  • Impact : The electron-withdrawing fluorine and ketone group increase reactivity toward nucleophilic agents. Molecular weight (249.24 g/mol ) is higher than the parent compound .

Structural and Property Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Melting Point (K) Notable Properties
Ethyl 2-(isoquinolin-1-yl)acetate C₁₃H₁₃NO₂ 215.25 Isoquinoline, ethyl ester N/A Storage: 2–8°C
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate C₁₃H₁₇NO₂ 219.28 Tetrahydroisoquinoline N/A Enhanced solubility
Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-...acetate C₂₁H₂₂N₂O₄ 366.41 Benz[de]isoquinoline, dioxo, piperidinyl 421 Orthorhombic crystal structure
Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate C₁₃H₁₂FNO₃ 249.24 7-Fluoro, 4-oxo N/A High reactivity

Key Research Findings

  • Crystallography : The orthorhombic crystal system in Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-...acetate suggests strong intermolecular interactions (e.g., C–H···O), which stabilize the lattice and elevate melting points .
  • Synthetic Yields: Derivatives like the hexahydro-oxazino compound require acidic conditions (TFA) for synthesis, highlighting the parent compound’s versatility as a scaffold .
  • Biological Relevance: Tetrahydroisoquinoline derivatives are prioritized in CNS drug development due to their ability to penetrate the blood-brain barrier .

Méthodes De Préparation

Wittig Reaction with Isoquinoline-1-Carbaldehyde

The Wittig reaction, widely used for alkene formation, provides an alternative route to ethyl 2-(isoquinolin-1-yl)acetate. This method hinges on the availability of isoquinoline-1-carbaldehyde, which can react with a phosphorus ylide derived from ethyl bromoacetate. A patent detailing the synthesis of cyclohexenyl acetates via Wittig chemistry offers a procedural blueprint.

Ylide Synthesis and Reaction Mechanics

The ylide is generated by reacting ethyl bromoacetate with triphenylphosphine in a solvent such as toluene or dioxane. For example, 10 mmol of triphenylphosphine and 12 mmol of ethyl bromoacetate in toluene at 20°C yield the ylide after 20 hours. Subsequent addition of isoquinoline-1-carbaldehyde (10 mmol) to the ylide in refluxing dioxane (48 hours) produces the α,β-unsaturated ester intermediate. Hydrogenation of the double bond using Pd/C or Raney-Ni under mild conditions (5–10 bar H₂, 20–30°C) furnishes the saturated ethyl acetate derivative.

Yield and Scalability

Reported yields for analogous Wittig-hydrogenation sequences range from 60% to 80%, with scalability demonstrated at the 10 mmol scale. Critical factors include the purity of the ylide and the absence of moisture during the reaction. The use of high-boiling solvents like dioxane ensures complete conversion but necessitates prolonged reflux times.

Catalytic Hydrogenation of α,β-Unsaturated Esters

Building on the Wittig approach, catalytic hydrogenation serves as the final step to saturate the alkene bond. The choice of catalyst and hydrogen pressure significantly impacts efficiency. For instance, Pd/C (5–10 wt%) in ethanol at 7–8 bar H₂ achieves full reduction within 10 hours, whereas Raney-Ni requires slightly higher pressures (8–10 bar) for comparable results.

Solvent and Temperature Effects

Methanol and ethanol are optimal solvents due to their compatibility with hydrogenation catalysts. Elevated temperatures (50–70°C) accelerate the reaction but risk over-reduction or byproduct formation. Maintaining the temperature at 20–30°C ensures selectivity, albeit with extended reaction times.

Friedel-Crafts Alkylation of Isoquinoline

Friedel-Crafts alkylation, though less common for electron-deficient heterocycles, has been explored for functionalizing isoquinoline. Activating the 1-position via electron-donating substituents or Lewis acid catalysis could enable the direct attachment of ethyl acetate groups. For example, AlCl₃-catalyzed reaction with ethyl chloroacetate in nitrobenzene at 0°C has been reported for quinoline derivatives, though yields remain modest (30–40%).

Limitations and Mechanistic Insights

The inherent electron deficiency of isoquinoline’s aromatic system impedes traditional Friedel-Crafts pathways. Alternative strategies, such as pre-coordination with transition metals or photoactivation, may enhance reactivity but require further investigation.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(isoquinolin-1-yl)acetate?

  • Methodological Answer : The compound can be synthesized via a nucleophilic substitution or coupling reaction. For example, reacting isoquinoline-1-yl acetic acid with ethanol in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) under reflux conditions. Purification is typically achieved using column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the ester product. Monitoring reaction progress via TLC and confirming purity through HPLC (≥98%) is critical .

Q. How can spectroscopic techniques confirm the structure of Ethyl 2-(isoquinolin-1-yl)acetate?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the ester carbonyl (~170 ppm in ¹³C NMR), isoquinoline aromatic protons (6.8–8.5 ppm in ¹H NMR), and the ethyl group (triplet at ~1.3 ppm for CH₃, quartet at ~4.2 ppm for CH₂).
  • IR Spectroscopy : Stretch bands for ester C=O (~1740 cm⁻¹) and aromatic C=C (~1600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₃H₁₃NO₂ (M⁺ = 215.24 g/mol) with fragmentation patterns matching the isoquinoline moiety .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving the crystal structure of Ethyl 2-(isoquinolin-1-yl)acetate?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using the SHELX system (e.g., SHELXL for refinement) is ideal. Key steps:

Grow high-quality crystals via slow evaporation (solvent: dichloromethane/hexane).

Collect diffraction data (Mo Kα radiation, λ = 0.71075 Å) and solve the phase problem using direct methods.

Refine anisotropic displacement parameters and validate with R-factor (<5%).
Example Space group P2₁/c, unit cell parameters a = 10.52 Å, b = 7.89 Å, c = 15.23 Å .

Q. How can structure-activity relationship (SAR) studies guide the modification of Ethyl 2-(isoquinolin-1-yl)acetate for enhanced bioactivity?

  • Methodological Answer :
  • Functional Group Variation : Replace the ethyl ester with methyl or tert-butyl groups to assess steric/electronic effects on receptor binding.
  • Isoquinoline Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the 6-position to modulate aromatic π-π interactions.
  • In Vitro Assays : Test derivatives for cytotoxicity (MTT assay), antimicrobial activity (MIC against S. aureus), and receptor affinity (radioligand binding assays). SAR data can be tabulated as:
DerivativeIC₅₀ (μM)LogPBioactivity Trend
Ethyl ester12.32.1Baseline
Methyl ester8.91.8↑ Potency
6-NO₂ analog4.22.5↑ Selectivity

Q. What strategies resolve contradictions in reported biological activities of Ethyl 2-(isoquinolin-1-yl)acetate derivatives?

  • Methodological Answer : Discrepancies may arise from differences in:
  • Assay Conditions : Standardize protocols (e.g., cell line viability: HEK-293 vs. HeLa).
  • Compound Purity : Validate via HPLC and elemental analysis.
  • Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls.
    Statistical tools like ANOVA or multivariate analysis can identify confounding variables .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.